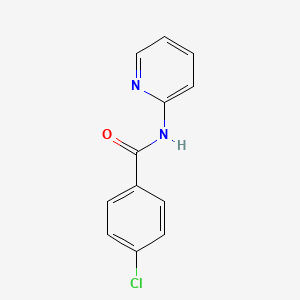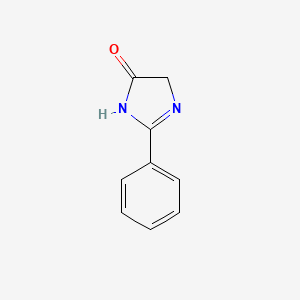![molecular formula C9H20N2 B6613013 1-[(dimethylamino)methyl]cyclohexan-1-amine CAS No. 1021146-48-4](/img/structure/B6613013.png)
1-[(dimethylamino)methyl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)methylcyclohexan-1-amine, also known as DMAE, is a chemical compound that has been studied for its potential therapeutic applications in the medical field. DMAE is a derivative of the amino acid choline, and is found naturally in certain foods such as anchovies and sardines. It has been studied for its potential to improve cognitive functioning, reduce inflammation, and improve skin health.
科学的研究の応用
1-[(dimethylamino)methyl]cyclohexan-1-amine has been studied for its potential therapeutic applications in the medical field. It has been studied for its potential to improve cognitive functioning, reduce inflammation, and improve skin health. In addition, this compound has been studied for its potential to reduce symptoms of attention-deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. It has also been studied for its potential to improve mood and reduce stress.
作用機序
The exact mechanism of action of 1-[(dimethylamino)methyl]cyclohexan-1-amine is not yet fully understood. However, it is believed that this compound works by increasing levels of the neurotransmitter acetylcholine, which is involved in memory, learning, and other cognitive functions. It is also believed to have anti-inflammatory and antioxidant properties, which may explain its potential to improve skin health.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may increase levels of the neurotransmitter acetylcholine, which is involved in memory, learning, and other cognitive functions. It is also believed to have anti-inflammatory and antioxidant properties, which may explain its potential to improve skin health.
実験室実験の利点と制限
One of the main advantages of using 1-[(dimethylamino)methyl]cyclohexan-1-amine in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is believed to have a wide range of potential therapeutic applications, which makes it an attractive compound for research. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of this compound are not yet fully understood, so it is difficult to predict the exact outcomes of experiments.
将来の方向性
There are many potential future directions for 1-[(dimethylamino)methyl]cyclohexan-1-amine research. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on the body. Additionally, more research could be conducted to explore the potential therapeutic applications of this compound, such as its potential to improve cognitive functioning, reduce inflammation, and improve skin health. Additionally, research could be conducted to explore the potential side effects of this compound, as well as the potential interactions between this compound and other medications. Finally, more research could be conducted to explore the potential for this compound to be used as a supplement or medication.
合成法
1-[(dimethylamino)methyl]cyclohexan-1-amine can be synthesized in a laboratory setting by reacting dimethylamine with cyclohexanone. This reaction is typically conducted in an organic solvent such as ethanol or isopropanol, and is catalyzed by a strong base such as sodium hydroxide. The reaction proceeds in two steps: first, the dimethylamine reacts with the cyclohexanone to form an imine, which is then hydrolyzed to form this compound.
特性
IUPAC Name |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKDMPOGICBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)

![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)


![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)
